Methyl 2-(chloromethyl)-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(chloromethyl)-1H-imidazole-4-carboxylate is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at the 2-position and a methyl ester group at the 4-position of the imidazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chloromethyl)-1H-imidazole-4-carboxylate typically involves the reaction of 2-(chloromethyl)-1H-imidazole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation: The compound can be oxidized to form imidazole-4-carboxylic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic substitution: Substituted imidazole derivatives.
Oxidation: Imidazole-4-carboxylic acid derivatives.
Reduction: Imidazole-4-methanol derivatives.
Scientific Research Applications
Methyl 2-(chloromethyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of Methyl 2-(chloromethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The ester group can also undergo hydrolysis to release the active imidazole moiety, which can interact with biological targets.
Comparison with Similar Compounds
Methyl 2-(chloromethyl)-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:
2-(Chloromethyl)-1H-imidazole: Lacks the ester group, making it less versatile in chemical reactions.
Methyl 1H-imidazole-4-carboxylate: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.
2-(Bromomethyl)-1H-imidazole-4-carboxylate: Similar structure but with a bromomethyl group, which can lead to different reactivity and selectivity in chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields of research.
Biological Activity
Methyl 2-(chloromethyl)-1H-imidazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action.
Chemical Structure and Synthesis
The compound features an imidazole ring, which is known for its diverse biological properties. The chloromethyl group at the 2-position and the carboxylate at the 4-position contribute to its reactivity and biological interactions. Synthesis typically involves the chlorination of benzimidazole derivatives followed by esterification.
Antimicrobial Activity
Antibacterial Properties:
Studies have shown that compounds related to this compound exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds are comparable to established antibiotics such as ciprofloxacin .
Antifungal Properties:
In addition to antibacterial activity, some derivatives have demonstrated potent antifungal effects against strains like Candida albicans and Aspergillus niger, with MIC values indicating effectiveness that rivals amphotericin B .
Anticancer Activity
Recent research has highlighted the anticancer potential of imidazole derivatives. For instance, a related compound showed IC50 values of 57.4 µM against colorectal cancer cell lines (DLD-1) and 79.9 µM against breast cancer cell lines (MCF-7), suggesting that structural modifications can enhance efficacy .
Mechanisms of Action:
The anticancer activity is believed to stem from the activation of apoptotic pathways. Compounds like this compound may induce apoptosis through the upregulation of reactive oxygen species (ROS) and pro-apoptotic proteins, thereby promoting cell death in cancerous cells .
Case Studies
-
Antibacterial Screening:
A series of chloromethyl-benzimidazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that the presence of halogen substituents significantly enhanced antibacterial activity, with some compounds achieving MICs as low as 32 µg/mL against resistant strains . -
Anticancer Evaluation:
In vitro studies on various cancer cell lines demonstrated that certain imidazole derivatives could inhibit cell proliferation effectively. For example, a derivative with a modified imidazole structure showed improved IC50 values compared to traditional chemotherapeutics like cisplatin, highlighting its potential as a novel anticancer agent .
Summary of Findings
Properties
Molecular Formula |
C6H7ClN2O2 |
---|---|
Molecular Weight |
174.58 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C6H7ClN2O2/c1-11-6(10)4-3-8-5(2-7)9-4/h3H,2H2,1H3,(H,8,9) |
InChI Key |
BCXUMSRODXIERJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(N1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.